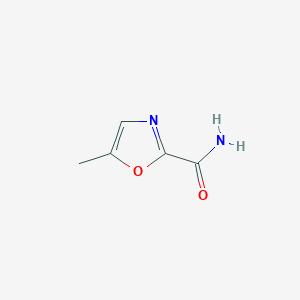

5-Methyloxazole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-methyl-1,3-oxazole-2-carboxamide |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-7-5(9-3)4(6)8/h2H,1H3,(H2,6,8) |

InChI Key |

DQUPYUIUMAHMNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methyloxazole 2 Carboxamide

Established Synthetic Routes to the Oxazole (B20620) Ring System

Several classical name reactions provide reliable access to the oxazole core. These methods differ in their starting materials and regiochemical outcomes, offering versatile tools for synthetic chemists.

Fischer Oxazole Synthesis and its Variants

The Fischer Oxazole Synthesis, discovered by Emil Fischer in 1896, is a fundamental method for preparing oxazoles. google.com This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. google.comnih.gov The cyanohydrin is typically derived from another aldehyde. The process is a type of dehydration reaction that proceeds under mild conditions. google.com

The mechanism begins with the reaction between the cyanohydrin and gaseous HCl to form an iminochloride intermediate. This intermediate then reacts with the second aldehyde. An intramolecular cyclization followed by the elimination of water yields a chloro-oxazoline intermediate, which then loses HCl to form the aromatic oxazole ring. google.com Typically, aromatic aldehydes and cyanohydrins are used, resulting in 2,5-disubstituted oxazoles. google.comnih.gov

| Fischer Oxazole Synthesis | |

| Reactant 1 | Cyanohydrin (often aromatic) |

| Reactant 2 | Aldehyde (often aromatic) |

| Reagent/Catalyst | Anhydrous Hydrochloric Acid (HCl) |

| Key Transformation | Condensation and cyclodehydration |

| Product | 2,5-Disubstituted Oxazole |

Robinson-Gabriel Synthesis for Oxazole Ring Formation

The Robinson-Gabriel Synthesis is another cornerstone method that involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form an oxazole. tandfonline.comresearchgate.net This reaction requires a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, to facilitate the ring closure. tandfonline.comnih.gov

The mechanism is initiated by the protonation of a carbonyl group within the 2-acylamino-ketone, which promotes an intramolecular attack by the amide oxygen, forming a cyclic intermediate. nih.gov This intermediate then undergoes dehydration to yield the final oxazole product. researchgate.netnih.gov The method is widely used for preparing 2,5-disubstituted oxazoles. nih.gov

| Robinson-Gabriel Synthesis | |

| Reactant | 2-Acylamino-ketone |

| Reagent/Catalyst | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃) |

| Key Transformation | Intramolecular cyclodehydration |

| Product | Substituted Oxazole (typically 2,5-disubstituted) |

Van Leusen Oxazole Synthesis and Related Approaches

The Van Leusen Oxazole Synthesis, developed in 1972, is a highly effective one-pot reaction for preparing 5-substituted oxazoles from aldehydes. nih.govresearchwithrutgers.com This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon. nih.govresearchwithrutgers.com The reaction is typically carried out under mild, basic conditions. nih.govnih.gov

The mechanism involves the deprotonation of TosMIC by a base, followed by its addition to an aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. researchwithrutgers.comresearchgate.net The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization to the 5-substituted oxazole product. nih.govresearchgate.net

| Van Leusen Oxazole Synthesis | |

| Reactant 1 | Aldehyde |

| Reactant 2 | Tosylmethyl isocyanide (TosMIC) |

| Reagent/Catalyst | Base (e.g., K₂CO₃) |

| Key Transformation | [3+2] Cycloaddition followed by elimination |

| Product | 5-Substituted Oxazole |

Erlenmeyer-Plochl Reaction in Oxazole Chemistry

The Erlenmeyer-Plochl reaction is primarily known for the synthesis of azlactones (oxazolones) and serves as a pathway to amino acids. organic-chemistry.orgnih.gov It involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base such as sodium acetate (B1210297). organic-chemistry.org

The N-acylglycine first cyclizes in the presence of acetic anhydride to form an oxazolone (B7731731) intermediate. organic-chemistry.org This oxazolone has acidic protons at the C4 position, which can be removed by a base to form an enolate. This enolate then condenses with an aldehyde. While the primary products are unsaturated oxazolones, these can be further manipulated, and the reaction represents a key historical method in the broader chemistry of oxazole-related heterocycles.

| Erlenmeyer-Plochl Reaction | |

| Reactant 1 | N-Acylglycine (e.g., Hippuric Acid) |

| Reactant 2 | Aldehyde (usually aromatic) |

| Reagents | Acetic Anhydride, Sodium Acetate |

| Key Intermediate | Oxazolone (Azlactone) |

| Primary Product | 4-Alkylidene or 4-Arylidene-oxazol-5(4H)-one |

Specific Synthesis of 5-Methyloxazole-2-carboxamide

The synthesis of the target compound, this compound, is not achieved by building the ring system itself but rather by functionalizing a pre-formed oxazole precursor. The most direct and common method involves the amidation of 5-methyloxazole-2-carboxylic acid or its activated derivatives.

Cyclization Reactions from Precursors (e.g., 5-methyloxazole-2-carboxylic acid with ammonium (B1175870) sources)

The term "cyclization" in this context refers to the formation of the amide bond from the carboxylic acid precursor, rather than the formation of the oxazole ring itself. The standard and industrially relevant method for converting a carboxylic acid to a primary carboxamide involves a two-step sequence. This approach is well-documented for analogous isoxazole (B147169) carboxamides. google.comresearchgate.net

First, the carboxylic acid is activated by converting it into a more reactive acyl derivative, most commonly an acid chloride. This is typically achieved by treating 5-methyloxazole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comtandfonline.comresearchgate.net

Second, the resulting 5-methyloxazole-2-carbonyl chloride, which is often generated in situ without isolation, is reacted with an ammonium source. For the synthesis of the primary carboxamide, aqueous or gaseous ammonia (B1221849) is used as the nitrogen nucleophile to displace the chloride and form the stable amide bond. tandfonline.com

| Synthesis of this compound | |

| Starting Material | 5-Methyloxazole-2-carboxylic acid |

| Step 1: Activation | Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride. Intermediate: 5-Methyloxazole-2-carbonyl chloride. |

| Step 2: Amidation | Reagent: Ammonia (NH₃) or other ammonium source. |

| Key Transformation | Nucleophilic acyl substitution |

| Final Product | This compound |

Alternatively, modern synthetic methods allow for the direct amidation of carboxylic acids without prior activation to the acid chloride. These methods often employ coupling agents or catalytic processes to facilitate the formation of the amide bond, representing a more atom-economical approach. nih.gov

Functional Group Transformations to Incorporate the Carboxamide Moiety

The introduction of the carboxamide group at the C2 position of the 5-methyloxazole (B9148) ring is a critical step in the synthesis of the target compound. This is typically achieved through the transformation of a precursor functional group, most commonly a carboxylic acid or its ester derivative. A prevalent and well-established method involves the conversion of the corresponding carboxylic acid, 5-methyloxazole-2-carboxylic acid, into a more reactive intermediate.

One of the most common strategies is the formation of an acyl chloride. Reacting 5-methyloxazole-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine (B92270), yields 5-methyloxazole-2-carbonyl chloride. tandfonline.comresearchgate.netgoogle.com This highly reactive acyl chloride can then be readily converted to the primary carboxamide by treatment with ammonia (NH₃) or an ammonium salt. This two-step sequence is efficient and widely applicable for the synthesis of primary amides from carboxylic acids.

Alternatively, the carboxamide can be formed from an ester, such as ethyl 5-methyloxazole-2-carboxylate, through direct aminolysis. However, this reaction often requires more forcing conditions (higher temperatures or pressures) compared to the acyl chloride route.

| Precursor Compound | Reagents | Intermediate | Final Product |

| 5-Methyloxazole-2-carboxylic acid | 1. Thionyl chloride (SOCl₂), cat. Pyridine2. Ammonia (NH₃) | 5-Methyloxazole-2-carbonyl chloride | This compound |

| Ethyl 5-methyloxazole-2-carboxylate | Ammonia (NH₃) | Not Applicable | This compound |

Multi-step Reaction Sequences for Target Compound Formation

The complete synthesis of this compound from basic starting materials involves a multi-step reaction sequence that first constructs the heterocyclic oxazole core, followed by the installation and modification of the functional group at the C2 position. A representative synthetic pathway can be modeled on established procedures for similar substituted oxazoles. google.comgoogle.com

A plausible sequence begins with the formation of an ester derivative of the oxazole, which is then hydrolyzed to the carboxylic acid before being converted to the target carboxamide.

Illustrative Multi-Step Synthesis:

Oxazole Ring Formation: The synthesis often starts with the condensation and cyclization of simpler precursors to form the substituted oxazole ring. For instance, a reaction analogous to the van Leusen oxazole synthesis could be employed, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov

Hydrolysis of Ester: The resulting ester, ethyl 5-methyloxazole-2-carboxylate, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic conditions, for example, by refluxing with a mixture of a strong acid like hydrochloric acid (HCl) in an aqueous medium. google.com

Carboxamide Formation: As detailed in the previous section, the 5-methyloxazole-2-carboxylic acid is converted to the final product. This involves formation of the acid chloride with thionyl chloride, followed by amidation with ammonia. tandfonline.comgoogle.com

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | Acyclic precursors | e.g., Tosylmethyl isocyanide (TosMIC), aldehyde | Ethyl 5-methyloxazole-2-carboxylate | Construction of the core oxazole ring structure. |

| 2 | Ethyl 5-methyloxazole-2-carboxylate | Strong acid (e.g., HCl), Water | 5-Methyloxazole-2-carboxylic acid | Conversion of the ester to the carboxylic acid for activation. google.com |

| 3 | 5-Methyloxazole-2-carboxylic acid | 1. Thionyl chloride (SOCl₂)2. Ammonia (NH₃) | This compound | Conversion of the carboxylic acid to the final carboxamide. tandfonline.comgoogle.com |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and sustainable methods. These advanced approaches are applicable to the synthesis of oxazole derivatives, offering significant advantages over conventional techniques.

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tsijournals.comrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. nih.govabap.co.in For the synthesis of oxazole derivatives, microwave heating can be applied to the key cyclization step. nih.gov This technique offers benefits of uniform heating, increased reaction rates, and cleaner reaction profiles, making it an attractive green alternative to conventional refluxing methods. abap.co.inresearchgate.net

Metal-Catalyzed Cyclization and Functionalization Reactions (e.g., Silver Carbonate-Catalyzed)

Transition metal catalysis provides highly efficient and selective pathways for the formation of heterocyclic rings. researchgate.netrsc.org Various metals, including gold, copper, palladium, and silver, have been employed to catalyze the cyclization reactions that form the oxazole core. organic-chemistry.orgrsc.org

Silver carbonate (Ag₂CO₃), in particular, has been utilized as a mediator or catalyst in organic transformations. mdpi.com It can act as an oxidant or an external base to promote cyclization reactions. mdpi.com Silver-mediated procedures for synthesizing oxazoles have been developed that are noted for their simplicity and efficiency. researchgate.net For example, a silver-catalyzed method can be more effective than simple thermal heating for the reaction of an α-bromocarbonyl derivative with a primary amide. researchgate.net The alkynophilicity of silver salts also makes them ideal for activating alkyne-containing substrates to facilitate nucleophilic attack and subsequent cyclization. mdpi.com

Solvent-Free and Mild Condition Synthesis Methodologies

Green chemistry principles encourage the reduction or elimination of hazardous solvents and the use of milder reaction conditions. For oxazole synthesis, several such methodologies have been developed.

Solvent-free synthesis offers significant environmental benefits. For example, an oxidative, copper-catalyzed annulation reaction can produce triarylated oxazoles under an atmosphere of molecular oxygen without the need for a solvent. organic-chemistry.org Gold-catalyzed reactions can also be performed under relatively mild, solvent-free conditions. researchgate.net These methods not only reduce waste but also simplify product purification.

Furthermore, metal-free approaches have been developed that proceed under mild conditions. rsc.org One such strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines using iodine as the sole oxidant, avoiding the need for transition metal catalysts entirely. rsc.org

Chemical Reactivity and Derivatization Strategies

The this compound molecule possesses several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity is centered on the oxazole ring and the carboxamide functional group.

The oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron distribution within the ring.

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, with the C5 position being the most favorable site for attack, especially when an electron-donating group is present. tandfonline.com

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common unless a suitable leaving group, such as a halogen, is present at the C2, C4, or C5 position. tandfonline.com

Ring Opening: Under certain reductive conditions, the oxazole ring can be opened. tandfonline.com

The carboxamide group and the methyl group also offer handles for derivatization:

N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated to produce secondary or tertiary amides.

Dehydration: The primary amide can be dehydrated to form the corresponding nitrile (5-methyl-2-cyanooxazole).

Reactions at the 2-position: A common strategy for creating derivatives involves starting with a related compound, such as a 2-(halomethyl)-4,5-diaryloxazole. The halogen provides a reactive site for substitution reactions with various nucleophiles (e.g., amines, thiols, alkoxides) or for carbon-carbon bond formation via alkylation of carbanions. nih.gov This approach allows for the extension and elaboration of the substituent at the C2 position, demonstrating the utility of the oxazole core as a scaffold for building more complex molecules. nih.gov

Oxidation Reactions of the Oxazole Ring and Substituents

The oxidation of the oxazole ring is generally a destructive process, often leading to ring cleavage. Strong oxidizing agents can break apart the heterocyclic system.

Ring Oxidation: The oxazole ring is susceptible to cleavage under harsh oxidative conditions. Oxidizing agents such as cold potassium permanganate (B83412) (KMnO₄), chromic acid, or ozone can open the ring, leading to the formation of acyclic products nih.gov. In contrast, milder oxidants like hydrogen peroxide are typically unreactive towards the core oxazole structure nih.gov.

Substituent Oxidation: While the oxazole ring itself is prone to cleavage, its substituents can potentially be oxidized under controlled conditions. The 5-methyl group of this compound is analogous to a benzylic methyl group and, in principle, could be oxidized to a hydroxymethyl, formyl, or carboxylic acid group. However, this requires careful selection of reagents to avoid degradation of the sensitive oxazole ring. Furthermore, substituted oxazoles have been known to form N-oxides at the nitrogen atom (N-3) nih.gov.

| Reaction Type | Reagent(s) | Typical Outcome |

| Ring Oxidation | KMnO₄, CrO₃, O₃ | Ring cleavage, formation of acyclic products nih.gov |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Formation of an oxazole N-oxide nih.gov |

| Methyl Group Oxidation | MnO₂ (for allylic/benzylic alcohols) | Potential oxidation to an aldehyde (hypothetical) |

Reduction Pathways of this compound

The reduction of the oxazole moiety can proceed via different pathways, often resulting in either partial saturation of the ring or complete ring opening, depending on the reducing agent and reaction conditions.

Ring Reduction: Catalytic hydrogenation of oxazoles can lead to the formation of oxazolines or oxazolidines, which are the partially or fully saturated analogues. However, this process can be challenging and may require high pressures and specific catalysts.

Ring Cleavage: More commonly, reduction of oxazoles with powerful reducing agents leads to the cleavage of the C-O bond. For instance, treatment with a nickel-aluminum (Ni-Al) alloy in aqueous potassium hydroxide (B78521) can result in ring-opened products nih.govthermofisher.com.

Electrochemical Reduction: Polarographic studies have shown that oxazoles can be reduced electrochemically. This reduction typically occurs at the C2-position of the ring when conducted in protic solvents nih.govthermofisher.com.

The 2-carboxamide (B11827560) group is also susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide to an aminomethyl group, although this might occur concurrently with ring reduction or cleavage.

| Method | Reagent/Condition | Product Type |

| Reductive Ring Cleavage | Ni-Al alloy, aq. KOH | Open-chain products nih.govthermofisher.com |

| Electrochemical Reduction | Protic solvent, mercury electrode | Reduction at the C2-position nih.govthermofisher.com |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Oxazolines or oxazolidines |

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is considered an electron-poor aromatic system, making electrophilic aromatic substitution (SEAr) generally difficult compared to benzene (B151609) nih.gov. The reaction requires the presence of activating, electron-donating groups on the ring nih.govnih.govthermofisher.com.

The regioselectivity of electrophilic attack on the oxazole ring is debated, with some sources indicating the order of reactivity as C4 > C5 > C2, and others suggesting C5 is the most reactive site nih.govrsc.org. In the case of this compound, the outcome is dictated by the combined electronic effects of its two substituents.

Directing Effects:

The 5-methyl group is an electron-donating group (EDG) and therefore an activating group. It directs incoming electrophiles to the ortho position, which is C4.

The 2-carboxamide group is an electron-withdrawing group (EWG) and a deactivating group. It directs incoming electrophiles to the meta position, which is also C4.

Since both substituents direct the electrophile to the C4 position, this is the most probable site for electrophilic substitution. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

| Reaction | Reagent(s) | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-methyloxazole-2-carboxamide |

| Nitration | HNO₃ / H₂SO₄ | 5-Methyl-4-nitrooxazole-2-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 4-Acyl-5-methyloxazole-2-carboxamide |

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic aromatic substitution (SNAr) on an unsubstituted oxazole ring is generally unfavorable nih.govnih.govthermofisher.com. Nucleophilic attack, especially at the C2 position, often leads to ring-opening rather than substitution nih.gov.

However, SNAr can be achieved if a good leaving group, such as a halogen, is present on the ring. The most favorable position for this reaction is C2, followed by C4 and C5 nih.govthermofisher.com. For this compound, a precursor like 2-chloro-5-methyloxazole (B145266) would be required for a nucleophile to displace the chloride. The presence of the electron-withdrawing carboxamide group at C2 would further activate this position towards nucleophilic attack, were a leaving group present.

Ring-Opening Reactions and Cycloadditions

The oxazole ring can undergo cleavage under various conditions, as mentioned in the oxidation and reduction sections. Additionally, strong nucleophiles can induce ring-opening. For example, treatment of oxazoles with ammonia or formamide (B127407) can lead to ring transformation into imidazoles nih.gov.

A synthetically valuable transformation of the oxazole ring is its participation in Diels-Alder [4+2] cycloaddition reactions . In these reactions, the oxazole acts as the diene component, reacting with a dienophile (e.g., an alkene or alkyne) to form a bicyclic intermediate. This intermediate can then aromatize, typically through the loss of water or another small molecule, to yield a substituted pyridine nih.govrsc.org.

The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating groups nih.gov. Therefore, the 5-methyl group in this compound is expected to facilitate this type of cycloaddition. The reaction can also be promoted by Lewis or Brønsted acids, which activate the oxazole by coordinating to the ring nitrogen wikipedia.org.

Introduction of Diverse Functional Groups for Analog Generation

Generating analogs of this compound involves the modification of its existing functional groups or the introduction of new ones onto the ring.

Modification of the 5-Methyl Group: The methyl group can be functionalized following deprotonation. The use of a strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate the methyl group to form an anionic intermediate. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new carbon-carbon bonds.

Transformation of the 2-Carboxamide Group: The amide functionality offers a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting acid can then be converted into other derivatives such as esters or subjected to curative rearrangement reactions.

Ring Functionalization: As discussed under electrophilic substitution, the C4-position can be functionalized, for instance, through halogenation. The resulting 4-halo-5-methyloxazole-2-carboxamide is a key intermediate for introducing further diversity via cross-coupling reactions.

Coupling Reactions for Complex Heterocyclic Compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound, such as 4-bromo-5-methyloxazole-2-carboxamide, is typically required as a substrate.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura nih.govwikipedia.org | Boronic acid/ester (R-B(OH)₂) | Pd(0) catalyst + Base | C-C (Aryl-Aryl, etc.) |

| Sonogashira nih.govlibretexts.org | Terminal alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (Aryl-Alkyne) |

| Heck nih.govorganic-chemistry.orgwikipedia.org | Alkene | Pd(0) catalyst + Base | C-C (Aryl-Alkene) |

| Stille thermofisher.comwikipedia.orglibretexts.org | Organostannane (R-Sn(Alkyl)₃) | Pd(0) catalyst | C-C (Aryl-Aryl, etc.) |

| Buchwald-Hartwig wikipedia.orglibretexts.org | Amine (R₂NH) | Pd(0) catalyst + Bulky phosphine (B1218219) ligand + Base | C-N (Aryl-Amine) |

These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the synthesis of complex heterocyclic compounds derived from the this compound core. For instance, a Suzuki coupling could be used to link an aryl or heteroaryl ring to the C4-position, significantly increasing molecular complexity nih.govnih.gov.

Structural and Spectroscopic Elucidation of 5 Methyloxazole 2 Carboxamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. For 5-Methyloxazole-2-carboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be utilized to confirm its identity and structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Amide Protons (-CONH₂): Two broad singlets would be expected for the two amide protons. Their chemical shift can vary, typically appearing downfield, and the broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

Oxazole (B20620) Ring Proton (H-4): A singlet corresponding to the single proton on the oxazole ring at position 4. Its chemical shift would be in the aromatic or heteroaromatic region.

Methyl Protons (-CH₃): A sharp singlet for the three equivalent protons of the methyl group attached to position 5 of the oxazole ring. This signal would appear in the upfield region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a signal for each unique carbon atom in the structure.

Carbonyl Carbon (-CONH₂): The carbonyl carbon of the amide group would appear as a signal in the highly deshielded region of the spectrum, typically around 160-170 ppm.

Oxazole Ring Carbons (C-2, C-4, C-5): Three distinct signals would be expected for the carbons of the oxazole ring. The C-2 carbon, bonded to two heteroatoms (O and N), would be significantly downfield, as would the C-5 carbon, bonded to oxygen and the methyl group. The C-4 carbon, bonded to a hydrogen, would appear at a more intermediate chemical shift for heteroaromatic carbons.

Methyl Carbon (-CH₃): The carbon of the methyl group would resonate in the most upfield region of the spectrum.

A representative table of expected NMR data is described below.

| Expected ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| -CONH₂ | Broad singlet |

| H-4 (oxazole ring) | Singlet |

| -CH₃ | Singlet |

| Expected ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~160-170 |

| C-2 (oxazole ring) | Downfield |

| C-5 (oxazole ring) | Downfield |

| C-4 (oxazole ring) | Mid-field heteroaromatic |

| -CH₃ | Upfield |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands.

N-H Stretching: The amide N-H bonds would typically show one or two sharp to moderately broad bands in the region of 3200-3400 cm⁻¹. The presence of two bands would correspond to the symmetric and asymmetric stretching modes of the primary amide.

C-H Stretching: Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹, while the C-H stretch of the oxazole ring would likely appear just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch of the amide group is expected in the region of 1650-1690 cm⁻¹.

N-H Bending (Amide II band): A band associated with the N-H bending vibration would be expected around 1600-1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring would appear in the 1400-1600 cm⁻¹ region.

The table below outlines the functional groups and their expected characteristic IR absorption bands.

| Expected IR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=O Stretch (Amide I) | 1650-1690 |

| N-H Bend (Amide II) | 1600-1650 |

| C=N / C=C Stretch (Oxazole Ring) | 1400-1600 |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would show a molecular ion peak (or a quasi-molecular ion like [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (126.11 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₅H₆N₂O₂).

Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. Key fragmentation pathways for this compound would likely involve:

Loss of the amide group (-NH₂) or the entire carboxamide moiety (-CONH₂).

Cleavage of the oxazole ring, a common fragmentation pathway for heterocyclic compounds.

Loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

The expected key fragments are summarized in the descriptive table below.

| Expected Mass Spectrometry Data | |

| Ion | Description |

| m/z = 126 | Molecular ion (M⁺) |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-CONH₂]⁺ | Loss of the carboxamide group |

| Other fragments | Resulting from oxazole ring cleavage |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

HPLC is the standard method for determining the purity of non-volatile organic compounds. A typical method for this compound would involve:

Mode: Reversed-phase HPLC (RP-HPLC) would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Mobile Phase: A gradient or isocratic elution using a mixture of water (often with an acid modifier like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector would be suitable, as the oxazole ring is a chromophore that absorbs UV light. The purity would be determined by the area percentage of the main peak in the chromatogram.

If the compound is sufficiently volatile and thermally stable, Gas Chromatography could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS).

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase like DB-5 or DB-17) would be used.

Carrier Gas: An inert gas, typically helium or nitrogen.

Method: The analysis would involve injecting a solution of the sample into a heated inlet, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase as they pass through the column in a temperature-programmed oven.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would provide both retention time data for purity assessment and mass spectra for peak identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. researchgate.netanalyticaltoxicology.com It is an indispensable tool for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. researchgate.net In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product. researchgate.net

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net For oxazole derivatives, which are aromatic and possess moderate polarity, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often effective. researchgate.net The polarity of the solvent system can be adjusted to optimize the separation and the corresponding Retention Factor (Rf) values.

The Rf value is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is characteristic for a specific compound in a given solvent system on a particular stationary phase. During reaction monitoring, a spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. As the reaction progresses, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the product, appears and intensifies. sigmaaldrich.com The reaction is considered complete when the starting material spot is no longer visible. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), as aromatic compounds like oxazoles are often UV-active. researchgate.netsigmaaldrich.com

Table 1: Representative TLC Data for Reaction Monitoring of Carboxamide Synthesis

| Compound | Typical Rf Value Range | Common Solvent System (v/v) | Visualization Method |

|---|---|---|---|

| Starting Carboxylic Acid | 0.1 - 0.3 | Hexane/Ethyl Acetate (1:1) | UV (254 nm) |

| Amine Reactant | 0.2 - 0.4 | Hexane/Ethyl Acetate (1:1) | UV (254 nm) / Staining |

| Carboxamide Product | 0.4 - 0.7 | Hexane/Ethyl Acetate (1:1) | UV (254 nm) |

Note: Rf values are illustrative and can vary significantly based on the exact structure of the reactants and products, the specific brand of TLC plates, and the precise composition of the mobile phase.

X-ray Crystallography and Solid-State Structural Analysis

The determination of a crystal structure begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the space group of the crystal. The crystallographic data for a related compound, 5-methyl-1,2-oxazole-3-carboxylic acid, reveals a triclinic crystal system with a P-1 space group. nih.gov Another derivative, N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate, crystallizes in the monoclinic system with a P21/c space group. nih.gov This data is crucial for solving the crystal structure and refining the atomic positions.

Table 2: Crystallographic Data for Representative Oxazole Derivatives

| Parameter | 5-Methyl-1,2-oxazole-3-carboxylic acid nih.gov | N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate nih.gov |

|---|---|---|

| Chemical Formula | C₅H₅NO₃ | C₁₁H₈F₂N₂O₂·0.5H₂O |

| Formula Weight | 127.10 | 247.20 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 4.9125 (10) | 15.182 (3) |

| b (Å) | 5.6909 (11) | 13.803 (3) |

| c (Å) | 10.464 (2) | 12.159 (2) |

| α (°) | 82.21 (3) | 90 |

| β (°) | 79.72 (3) | 120.06 (3) |

| γ (°) | 78.96 (3) | 90 |

| Volume (ų) | 280.96 (10) | 2205.3 (8) |

| Z | 2 | 8 |

| Temperature (K) | 293 | 293 |

Intermolecular interactions are the forces that hold molecules together in the crystalline state and are fundamental to understanding the physical properties of a material. nih.gov In oxazole carboxamides, hydrogen bonding and π-π stacking are expected to be the dominant interactions. nih.gov

Hydrogen Bonding: The carboxamide group (-CONH₂) in this compound contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality allows for the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, molecules are linked by N—H···N hydrogen bonds, forming dimers. researchgate.net Similarly, 5-methyl-1,2-oxazole-3-carboxylic acid forms inversion dimers linked by pairs of O—H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, forming chains or dimeric structures that stabilize the crystal lattice.

The solid-state conformation of a molecule is defined by its bond lengths, bond angles, and torsion (dihedral) angles, as determined by X-ray crystallography. For this compound, key conformational features would include the planarity of the oxazole ring and the orientation of the carboxamide substituent relative to the ring.

The oxazole ring itself is expected to be essentially planar. nih.gov However, the degree of planarity between the oxazole ring and the carboxamide group can vary. In the structure of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, the isoxazole (B147169) ring and the benzene (B151609) ring are nearly coplanar, with a small dihedral angle of 8.08 (3)°. nih.gov The torsion angles indicate that the linking amide group is also nearly coplanar with the respective rings. nih.gov For this compound, a significant conformational question is the torsion angle around the C2-C(carbonyl) bond, which would determine the orientation of the amide group. This orientation is often influenced by the formation of intramolecular or intermolecular hydrogen bonds and the optimization of packing efficiency in the crystal lattice. nih.gov Analysis of related structures suggests that a relatively planar conformation is likely, as it would facilitate the formation of the intermolecular interactions discussed previously.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methyl-1,2-oxazole-3-carboxylic acid |

| N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Computational and Theoretical Investigations of 5 Methyloxazole 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in exploring the binding of oxazole (B20620) carboxamide derivatives to various protein targets, suggesting potential mechanisms of action.

Cyclooxygenase-2 (COX-2): Docking simulations of related isoxazole (B147169) carboxamide derivatives have been performed to understand their inhibitory action on COX enzymes. nih.gov These studies show that the 5-methyl-isoxazole ring can be pushed toward a secondary binding pocket within the COX-2 enzyme. nih.gov The major structural difference between COX-1 and COX-2 is the substitution of isoleucine (Ile523) in COX-1 with the smaller valine (Val523) in COX-2, creating a larger, more accessible binding region for selective inhibitors. nih.govmdpi.com Docking analyses suggest that carboxamide derivatives can favorably bind to the COX-2 isozyme, adopting interaction patterns comparable to known selective drugs like celecoxib. nih.gov

Yellow Fever Helicase: In the search for inhibitors of the Yellow Fever virus, a derivative, 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide, was identified as a potential optimal inhibitor of the NS3 helicase protein. tandfonline.comnih.govsemanticscholar.org Docking studies are crucial in such discoveries, predicting how these compounds fit into the active site of the viral enzyme, which is essential for viral replication. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): A series of oxazole-5-carboxamide (B136671) derivatives have been designed and evaluated as succinate dehydrogenase (SDH) inhibitors for potential fungicidal applications. acs.orgacs.org Molecular docking results revealed that these compounds likely possess a mode of action similar to that of established SDH inhibitors like boscalid (B143098). acs.org The simulations show the ligand binding within the enzyme's active site, a key step in interfering with its function. nih.govbiorxiv.org

The stability of a ligand-protein complex is determined by the sum of their interactions. Docking simulations provide a detailed map of these interactions.

Interactions with COX-2: For thiazole (B1198619) carboxamide derivatives targeting COX-2, docking simulations reveal intricate interactions within the enzyme's active site. These include the formation of crucial hydrogen bonds with key residues such as ARG-120, TYR-355, and SER-530. mdpi.comsemanticscholar.org Additionally, hydrophobic interactions with amino acid residues like VAL-523, PHE-518, and LEU-359 contribute significantly to the stability of the binding. semanticscholar.org The presence of bulky groups can help stabilize the molecule within the binding pocket by filling available lipophilic space. semanticscholar.org

Interactions with SDH: In the case of SDH inhibitors, computational results show that interactions such as dipolar-dipolar forces and van der Waals interactions between the compound and the protein are critical for binding. nih.gov These non-covalent interactions help anchor the inhibitor within the active site, leading to the inhibition of the enzyme.

The following table summarizes the key interactions observed in docking studies of related carboxamide compounds with their target proteins.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| COX-2 | ARG-120, TYR-355, SER-530, HIS-90 | Hydrogen Bonding, Pi-cation |

| VAL-89, VAL-116, VAL-523, LEU-359, PHE-518 | Hydrophobic Interactions | |

| SDH | C_S42 | Dipolar-dipolar, van der Waals |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of biological systems than static docking models.

MD simulations are employed to study the physical movements and dynamic evolution of ligand-protein complexes. nih.gov These simulations track the motions of atoms and molecules over a specific period, revealing how the ligand and protein adjust their conformations upon binding. For instance, in studies of SDH inhibitors, MD simulations were used to assess the stability of the ligand-protein complexes under physiological conditions, confirming the binding modes predicted by molecular docking. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules.

Electronic Structure Properties and Reactivity Prediction

Detailed studies on the electronic structure and reactivity of 5-Methyloxazole-2-carboxamide, typically performed using methods like Density Functional Theory (DFT), have not been specifically reported in the available literature. Such investigations are crucial for understanding a molecule's behavior at a quantum level.

These calculations would typically determine:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is fundamental to predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions for potential non-covalent interactions with biological targets.

These properties are instrumental in predicting how this compound might interact with other molecules, including biological receptors or metabolizing enzymes.

Energetic Landscape of Chemical Reactions

No specific research detailing the energetic landscape of chemical reactions involving this compound was found. This type of analysis is vital for understanding reaction mechanisms, predicting reaction kinetics, and assessing the stability of reactants, transition states, and products.

A theoretical study of the energetic landscape would involve:

Mapping Potential Energy Surfaces (PES): Computational methods can map the energy of a system as a function of the geometric coordinates of its atoms.

Identifying Transition States: Locating the highest energy point along a reaction coordinate, which is critical for calculating the activation energy.

Calculating Reaction Enthalpies and Gibbs Free Energies: These thermodynamic quantities determine the spontaneity and feasibility of a given reaction pathway.

Such studies provide deep insights into the molecule's synthetic accessibility and metabolic fate.

Pharmacophore Modeling and Virtual Screening

While pharmacophore modeling is a common strategy for designing and discovering new drugs, specific models developed from or for this compound are not documented in the reviewed literature. Generally, a pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target.

Design of Analogs with Enhanced Activity

There is no available research that describes the use of this compound as a scaffold for the explicit design of analogs with enhanced activity. This process would typically involve identifying the key pharmacophoric features of the parent molecule responsible for its (hypothetical) biological activity. Computational chemists would then design new molecules that retain these features while modifying other parts of the structure to improve properties like potency, selectivity, or pharmacokinetic profiles. For instance, studies on related isoxazole carboxamide derivatives have been used to design selective FLT3 inhibitors by employing strategies like conformational rigidification. nih.govtandfonline.com

Identification of Novel Scaffold Derivatives

No studies were identified that focus on using this compound in virtual screening campaigns to identify novel scaffold derivatives. Virtual screening uses a pharmacophore model as a 3D query to search large compound libraries for molecules that match the defined features. This powerful technique can rapidly identify diverse chemical structures that may have the desired biological activity, providing new starting points for drug discovery programs. For example, docking-based virtual screening has been successfully used with related 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives to identify novel agonists for the HIF-2α protein. nih.gov

Computational ADMET Prediction (Excluding Human Toxicity/Clinical Safety)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a standard component of modern drug development. memphis.eduresearchgate.netnih.gov However, specific computational ADMET predictions for this compound are not publicly available. These predictive models use the chemical structure of a compound to estimate its pharmacokinetic properties.

Blood-Brain Barrier (BBB) Permeability Predictions

There are no specific published predictions regarding the Blood-Brain Barrier (BBB) permeability of this compound. Computational models that predict BBB permeability are essential for the development of drugs targeting the central nervous system (CNS). nih.govarxiv.org These models use molecular descriptors—such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor counts—to classify a compound as BBB-permeable (BBB+) or non-permeable (BBB-). nih.gov The ability to predict whether a compound can cross the BBB is a critical step in the early stages of drug discovery, helping to prioritize candidates for further development. scholasticahq.com

Pre Clinical Biological Activities of 5 Methyloxazole 2 Carboxamide and Its Analogs

Antimicrobial Research

The oxazole (B20620) carboxamide scaffold has been a focal point in the development of new antimicrobial agents due to its versatile biological activity. Studies have demonstrated that derivatives of this core structure exhibit significant inhibitory effects against various bacteria, mycobacteria, and fungi.

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis)

Oxazole derivatives have been recognized for their antibacterial action against several pathogenic bacteria, including the Gram-positive species Staphylococcus aureus and Bacillus subtilis najah.edu.

In a study focused on quinoxaline-based compounds, a series of derivatives were evaluated for their antibacterial efficacy. Among them, compounds designated as 5m–5p demonstrated good to moderate activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL. nih.gov These same compounds also showed inhibitory effects against B. subtilis, with MICs between 8 and 32 µg/mL nih.gov. Compound 5p emerged as the most potent, with MIC values of 4 µg/mL against S. aureus and 8 µg/mL against B. subtilis nih.gov. The mechanism of action for compound 5p was found to involve compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death nih.gov.

Another class of lantibiotics, subtilin, isolated from B. subtilis, has shown potent inhibitory action against Gram-positive bacteria, with a MIC of 0.05 µg/mL against Micrococcus luteus nih.gov. While not a direct analog, this highlights the potential of diverse molecules in combating these bacterial strains.

Antibacterial Activity of 5-Methyloxazole-2-carboxamide Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 5p (Quinoxaline-based) | Staphylococcus aureus | 4 | nih.gov |

| Compounds 5m–5p (Quinoxaline-based) | Staphylococcus aureus | 4–16 | nih.gov |

| Compound 5p (Quinoxaline-based) | Bacillus subtilis | 8 | nih.gov |

| Compounds 5m–5p (Quinoxaline-based) | Bacillus subtilis | 8–32 | nih.gov |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents nih.govmdpi.com. Benzimidazole (B57391) derivatives have shown promise in this area, with some compounds exhibiting potent anti-TB activity nih.gov.

A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which are structural analogs of this compound, have been investigated for their growth inhibitory activity against M. tuberculosis strains nih.gov. These compounds demonstrated strong bactericidal activity, low cytotoxicity towards eukaryotic cells, and were not significantly affected by mycobacterial efflux pumps nih.gov. Further medicinal chemistry efforts on this scaffold led to the design of improved compounds that resist metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant Mtb strains nih.gov. For instance, one study identified a benzimidazolium salt, compound 7h, that showed antituberculosis activity with a MIC value of 2 µg/mL against the Mtb H37Rv strain nih.gov.

Antitubercular Activity of this compound Analogs

| Compound/Analog Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Benzimidazolium salt 7h | Mycobacterium tuberculosis H37Rv | 2 | nih.gov |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | Potent Activity | nih.gov |

Antifungal Activity (e.g., against Magnaporthe grisea, Penicillium digitatum)

Analogs of this compound have also been evaluated for their effectiveness against plant-pathogenic fungi, which cause significant crop losses worldwide nih.govmdpi.com.

A series of oxazole-5-carboxamide (B136671) derivatives were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors and tested for their fungicidal properties. Against Magnaporthe grisea, the causal agent of rice blast disease, compounds SEZA18 and SEZC7 showed significant in vitro activity, with EC50 values of 0.17 mg/L and 0.50 mg/L, respectively. nih.gov These values were comparable to the commercial fungicide prochloraz (B1679089) (0.15 mg/L) and vastly superior to hymexazol (B17089) (45.5 mg/L) nih.gov.

The same study also investigated activity against Penicillium digitatum, which causes green mold in citrus fruits uva.es. The analog SEZA14 was found to have an EC50 value of 2.33 mg/L against this fungus. nih.gov In a potted experiment, SEZA14 demonstrated a 77.9% prevention effect against P. digitatum at a concentration of 100 mg/L, which was comparable to the activity of the fungicide boscalid (B143098) (75.5%) nih.gov. The mechanism of action for these compounds was linked to the inhibition of the SDH enzyme, which disrupts the fungus's energy metabolism nih.gov.

Antifungal Activity of Oxazole-5-carboxamide Derivatives

| Compound | Fungal Strain | Activity (EC50, mg/L) | Reference |

|---|---|---|---|

| SEZA18 | Magnaporthe grisea | 0.17 | nih.gov |

| SEZC7 | Magnaporthe grisea | 0.50 | nih.gov |

| SEZA14 | Penicillium digitatum | 2.33 | nih.gov |

Anticancer and Cytotoxic Studies (in vitro, non-human cell lines)

The potential of this compound analogs as anticancer agents has been explored through in vitro cytotoxicity screening against various human cancer cell lines. These studies aim to identify compounds that can inhibit cancer cell proliferation and to elucidate the underlying molecular mechanisms.

Evaluation against Cancer Cell Lines (e.g., HeLa, Hep3B, MCF-7)

A study on isoxazole-carboxamide derivatives, which are isomers of oxazole-carboxamides, assessed their cytotoxic activity against several cancer cell lines. Against the liver cancer cell line Hep3B, compounds 2d and 2e were the most active, with a half-maximal inhibitory concentration (IC50) of approximately 23 µg/mL. najah.edu Compound 2d also showed the highest activity against the cervical cancer cell line HeLa, with an IC50 of 15.48 µg/mL. najah.edu In the case of the breast cancer cell line MCF-7, compound 2a exhibited the lowest IC50 value at 39.80 µg/mL najah.edu.

Another study on N-substituted 1H-indole-2-carboxamides found that these compounds displayed moderate sensitivity against the MCF-7 cell line, with IC50 values ranging from 7.16 to 10.6 µM nih.gov. Thiazole-5-carboxamide (B1230067) derivatives have also been synthesized and evaluated, with some compounds showing moderate inhibitory activity against various cancer cell lines mdpi.com.

Cytotoxic Activity of Isoxazole-Carboxamide Analogs

| Compound | Cell Line | Activity (IC50, µg/mL) | Reference |

|---|---|---|---|

| 2d | HeLa (Cervical Cancer) | 15.48 | najah.edu |

| 2d | Hep3B (Liver Cancer) | ~23 | najah.edu |

| 2e | Hep3B (Liver Cancer) | ~23 | najah.edu |

| 2a | MCF-7 (Breast Cancer) | 39.80 | najah.edu |

Induction of Apoptosis and Cell Cycle Analysis

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Key mechanisms include the induction of apoptosis (programmed cell death) and interference with the cell cycle.

In the study of isoxazole-carboxamide derivatives, compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B cells, an effect similar to that of the established anticancer drug doxorubicin. najah.edu Furthermore, these compounds shifted the mode of cell death from necrosis to apoptosis, reducing the necrosis rate in Hep3B cells threefold najah.edu. The induction of apoptosis is a desirable characteristic for an anticancer drug, as it is a controlled process that avoids the inflammatory response associated with necrosis.

Anti-inflammatory and Immunomodulatory Effects

Isoxazole (B147169) derivatives have demonstrated significant potential in modulating the immune system, with various analogs exhibiting immunosuppressive and anti-inflammatory properties. nih.govmdpi.com Research has explored their impact on key cellular and signaling pathways that drive inflammatory responses.

Inhibition of Inflammatory Pathways (e.g., RIPK1 inhibition)

While Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, specific research directly linking this compound or its close analogs to RIPK1 inhibition is not extensively documented in the available scientific literature. However, the broader class of isoxazole derivatives is recognized for its anti-inflammatory activities, which are attributed to various mechanisms. nih.govmdpi.com For instance, certain amides of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid have shown potent anti-inflammatory effects, underscoring the therapeutic potential of the isoxazole core in mitigating inflammation. nih.gov

Modulation of Receptor Activity (e.g., Muscarinic Receptor Subtypes)

Effects on Immune Cell Proliferation and Cytokine Production

Analogs of this compound have shown notable immunoregulatory properties. Studies on various 5-amino-3-methylisoxazole-4-carboxylic acid amides have demonstrated their capacity to suppress both humoral and cellular immune responses in mice. nih.gov This suggests an interaction with the proliferation and function of immune cells, such as lymphocytes.

One review highlights that certain isoxazole[4,5-d]pyrimidine derivatives can differentially affect immune responses; for example, one analog was found to inhibit the humoral immune response to sheep red blood cells (SRBC) and the delayed-type hypersensitivity (DTH) response, while a closely related compound only suppressed the humoral response. nih.gov This indicates that subtle structural modifications to the isoxazole carboxamide scaffold can lead to distinct immunomodulatory profiles.

Table 1: Immunomodulatory Activities of Selected Isoxazole Analogs This table is for illustrative purposes based on activities described for the broader class of isoxazole derivatives.

| Compound Class | Model | Activity Observed | Reference |

|---|---|---|---|

| 5-amino-3-methylisoxazole-4-carboxylic acid amides | In vivo (mice) | Suppression of humoral and cellular immune responses | nih.gov |

| Isoxazole[4,5-d]pyrimidine derivative (10f) | In vivo (mice) | Inhibition of humoral (anti-SRBC) and cellular (DTH) responses | nih.gov |

| Isoxazole[4,5-d]pyrimidine derivative (8g) | In vivo (mice) | Inhibition of humoral (anti-SRBC) response only | nih.gov |

Neurological and Neuroprotective Research (in vitro, non-human models)

The isoxazole carboxamide scaffold has been extensively investigated for its potential in treating neurological disorders. These efforts have focused on its ability to modulate key receptors involved in neurotransmission and neuroinflammation.

AMPA Receptor Modulation

Analogs of this compound have emerged as potent modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in mediating fast synaptic transmission in the central nervous system. nih.govmdpi.com These compounds can act as either negative or positive allosteric modulators, depending on their specific structure.

As negative modulators, certain isoxazole-4-carboxamide derivatives have demonstrated potent inhibitory effects on AMPA receptor activity in electrophysiological studies using HEK293T cells. mdpi.comnih.govnih.govnih.gov For example, the analog ISX-11 was identified as a highly effective inhibitor of GluA2 and GluA2/3 currents, with IC50 values of 4.4 µM and 4.62 µM, respectively. nih.gov Another compound, ISX-8, also showed significant inhibition with similar IC50 values. nih.gov Earlier studies identified derivatives CIC-1 and CIC-2, which produced an 8-fold and 7.8-fold reduction in AMPA receptor activity, respectively. mdpi.comnih.govnih.gov This inhibitory action is seen as a potential therapeutic strategy to counteract glutamate-induced neurotoxicity, which is implicated in conditions like Parkinson's disease. nih.gov

Conversely, other structural analogs, such as bis(isoxazoles), have been shown to act as highly potent positive allosteric modulators (PAMs). nih.gov One such compound, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate), potentiated kainate-induced AMPA receptor currents by up to 70% at a remarkably low concentration of 10⁻¹¹ M in patch-clamp experiments on Purkinje neurons. nih.gov PAMs are investigated for their potential as cognitive enhancers. nih.gov

Table 2: Modulation of AMPA Receptor Activity by Isoxazole Carboxamide Analogs

| Compound/Analog | Receptor Subunit(s) | Modulatory Effect | Potency/Efficacy | Reference |

|---|---|---|---|---|

| ISX-11 | GluA2, GluA2/3 | Negative (Inhibition) | IC50: 4.4 µM (GluA2), 4.62 µM (GluA2/3) | nih.gov |

| ISX-8 | GluA2, GluA2/3 | Negative (Inhibition) | IC50: 4.6 µM (GluA2), 4.79 µM (GluA2/3) | nih.gov |

| CIC-1 | Not specified | Negative (Inhibition) | 8-fold reduction in current | mdpi.comnih.govnih.gov |

| CIC-2 | Not specified | Negative (Inhibition) | 7.8-fold reduction in current | mdpi.comnih.govnih.gov |

| 1,4-phenylenedi(methylene) bis(5-aminoisoxazole-3-carboxylate) | Not specified | Positive (Potentiation) | 70% potentiation at 10⁻¹¹ M | nih.gov |

CSF-1R Inhibition for Neuroinflammation Studies

Colony-stimulating factor 1 receptor (CSF-1R) signaling is crucial for the survival and function of microglia, the primary immune cells of the brain. Inhibition of CSF-1R is a therapeutic strategy being explored to suppress neuroinflammation by depleting or modifying microglial activation. researchgate.net While research on this compound itself is limited, a series of structurally related N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide analogs have been identified as potent CSF-1R inhibitors. These compounds are being investigated for their potential to treat neurodegenerative diseases where microglial overactivation contributes to pathology.

Table 3: Inhibitory Activity of Isoxazole Analogs Against CSF-1R Data for N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide series.

| Compound | Target | Potency (IC50) | Reference |

|---|---|---|---|

| Analog 7d | CSF-1R | 33 nM | |

| Analog 7e | CSF-1R | 31 nM | |

| Analog 9a | CSF-1R | 64 nM |

Enzyme Inhibition Studies (non-human, in vitro)

Analogs of this compound have been investigated as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH can disrupt cellular respiration and energy production, a mechanism often exploited for fungicidal activity.

A study focused on a series of oxazole-5-carboxamide derivatives identified them as potential SDH inhibitors. unife.it Among the synthesized compounds, SEZC7 demonstrated significant SDH inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 16.6 μM. unife.it This level of inhibition is comparable to that of the commercial fungicide boscalid, which exhibited an IC₅₀ of 12.9 μM in the same study. unife.it Molecular docking studies have suggested that these oxazole-carboxamide derivatives, including SEZC7, likely act by occupying the ubiquinone-binding site of the SDH enzyme, thereby disrupting its normal catalytic function. unife.itnih.gov This competitive inhibition at a critical binding site underscores the potential of the oxazole-carboxamide scaffold in the design of new SDH-targeting agents. unife.it

Table 1: SDH Inhibitory Activity of this compound Analog and Reference Compound

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| SEZC7 | Succinate Dehydrogenase (SDH) | 16.6 |

Derivatives of oxazole carboxamide have been evaluated for their potential to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders.

One analog, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was synthesized and assessed for its inhibitory activity against human MAO-A and MAO-B. nih.gov This compound was found to be a more potent inhibitor of MAO-B, with an IC₅₀ value of 3.47 μM, while exhibiting weaker inhibition of MAO-A with an IC₅₀ of 43.3 μM. nih.gov Molecular docking studies indicated that the inhibitor likely binds with its sulfonamide group within the substrate cavity of the MAO-B active site. nih.gov

In a separate study, a series of 2-phenyloxazole-4-carboxamides were designed and evaluated as inhibitors of human recombinant MAOs. semanticscholar.org These compounds were identified as competitive inhibitors with a notable selectivity for the MAO-B isoform. semanticscholar.org The most potent derivatives in this series displayed inhibition constant (Kᵢ) values in the sub-micromolar range and a high selectivity index (Kᵢ MAO-A / Kᵢ MAO-B >50). semanticscholar.org Specifically, 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide was highlighted as a promising scaffold due to its high selectivity and inhibitory effect in neuronal cell models. semanticscholar.org

Table 2: Monoamine Oxidase Inhibition by Oxazole Carboxamide Analogs

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 |

A series of novel carboxamides and thiocarboxamides containing a 5-methylisoxazole (B1293550) moiety, structurally related to this compound, have been synthesized and investigated as potential inhibitors of D1 protease in plants. nih.gov D1 protease is a key enzyme in the repair cycle of photosystem II, and its inhibition can lead to herbicidal effects. nih.gov

These compounds were designed based on a D1 protease inhibitor hit structure identified through homology modeling and virtual screening. nih.gov The synthesized compounds, specifically 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, were tested for their in vivo herbicidal activity against model plants. nih.gov The results indicated that many of these compounds possess moderate to good herbicidal activities. nih.gov Further enzymatic assays with native spinach D1 protease confirmed that at least one of these compounds acts as a competitive inhibitor of the enzyme. nih.gov This suggests that the isoxazole carboxamide scaffold could be a promising starting point for the development of new herbicides targeting D1 protease. nih.gov

Table 3: Herbicidal Activity of a D1 Protease Inhibitor Analog

| Compound Class | Target Enzyme | Observed Activity |

|---|

While various heterocyclic compounds have been explored as antagonists for the adenosine (B11128) A3 receptor, a review of the scientific literature did not yield specific studies on this compound or its direct analogs for this particular biological activity. Research on A3 adenosine receptor antagonists has primarily focused on other chemical scaffolds, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, dihydropyridines, and flavones. nih.govnih.gov

Analogs of this compound have been designed and synthesized as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a therapeutic target in acute myeloid leukemia (AML). nih.goveurekaselect.com

One series of 4-arylamido 5-methylisoxazole derivatives featuring a quinazoline (B50416) core was developed. nih.goveurekaselect.com Within this series, the compound 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, denoted as compound 7d, demonstrated the most potent inhibitory activity against wild-type FLT3 with an IC₅₀ of 106 nM. nih.goveurekaselect.com This compound also showed activity against mutated forms of FLT3, including FLT3-ITD (IC₅₀ = 301 nM) and FLT3-TKD (D835Y) (IC₅₀ = 228 nM), and exhibited excellent selectivity over 36 other protein kinases. nih.goveurekaselect.com

Another series of analogs, 4-arylamido 5-methylisoxazole derivatives containing a benzimidazole core, was also synthesized. The most active compound in this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide (compound 5a), displayed potent inhibitory activity against FLT3 with an IC₅₀ value of 495 nM and also showed high selectivity.

Table 4: FLT3 Kinase Inhibition by this compound Analogs

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 7d (quinazoline analog) | FLT3 (wild-type) | 106 |

| Compound 7d (quinazoline analog) | FLT3-ITD | 301 |

| Compound 7d (quinazoline analog) | FLT3-TKD (D835Y) | 228 |

Agrochemical Applications (e.g., Herbicidal Activity)

The potential for agrochemical applications of this compound analogs has been explored, particularly in the context of herbicides. As mentioned in the section on D1 protease inhibition, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized and evaluated for their herbicidal properties. nih.gov

In vivo testing of these compounds on two model plants, Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), revealed that most of the synthesized compounds exhibited moderate to good herbicidal efficacy. nih.gov This activity is linked to their ability to inhibit D1 protease, a crucial enzyme for the proper functioning of photosystem II in plants. nih.gov The competitive inhibition of this enzyme by these isoxazole carboxamide derivatives suggests a clear mechanism of action for their observed herbicidal effects. nih.gov These findings indicate that the this compound scaffold and its analogs represent a promising area for the discovery and development of new herbicidal agents. nih.gov

Table 5: Summary of Agrochemical-Related Activity

| Compound Class | Application | Target Plants |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| SEZC7 |

| Boscalid |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide |

| 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide |

| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides |

| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl thiocarboxamides |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide |

| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines |

| Dihydropyridines |

Antioxidant Activity Studies

The oxazole scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. This has driven research into the antioxidant properties of various heterocyclic compounds, including those based on the oxazole ring structure.

While direct studies on the antioxidant activity of this compound are not extensively detailed in the available literature, research on its analogs provides valuable insights into the potential antioxidant capacity of this class of compounds. The antioxidant activity of oxazole derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidative processes.

One study focused on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives and evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats. nih.gov One of the tested analogs, E3, demonstrated significant inhibition of microsomal EROD activity at a concentration of 10-3 M, with an 89% inhibition rate, which was comparable to the specific inhibitor caffeine (B1668208) (85%). nih.govresearchgate.net This suggests a notable antioxidant potential for this particular oxazole derivative. nih.gov

In another study, the antioxidant activity of an oxazole derivative, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. aip.orgaip.org The compound exhibited weak antioxidant properties with an IC50 value of 275.3 ppm. aip.orgaip.org The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Further research into other heterocyclic compounds containing the oxazole moiety has also been conducted. For instance, a series of 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant activity through DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov Several of these compounds demonstrated significant radical scavenging potential, with IC50 values for superoxide radical scavenging ranging from 22.2 to 28.3 μg/mL for the more active derivatives. nih.gov

The antioxidant properties of various benzoxazole (B165842) derivatives have also been investigated. In one study, newly synthesized 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides were evaluated for their antioxidant activity using the DPPH method, with some compounds showing potent activity. researchgate.net Similarly, a study on azolyl benzothiazine carboxamides, which can be considered structural analogs, identified several compounds with prominent antioxidant activity. researchgate.net

These findings from studies on various oxazole and related heterocyclic analogs underscore the potential of the oxazole-2-carboxamide (B1358267) scaffold as a source of new antioxidant agents. The antioxidant capacity appears to be influenced by the nature and position of substituents on the oxazole ring and any fused ring systems.

Interactive Data Table of Antioxidant Activity for Oxazole Analogs

| Compound Name | Assay Method | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one (E3) | Microsomal EROD activity inhibition | 89% inhibition at 10-3 M | nih.gov |

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH radical scavenging | 275.3 ppm | aip.orgaip.org |

| 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole-2-thiol moiety (6c, 6f, 6g, 6b) | Superoxide radical scavenging | 22.2 to 28.3 μg/mL | nih.gov |

Mechanistic Studies of 5 Methyloxazole 2 Carboxamide at the Molecular and Cellular Levels

Identification of Molecular Targets and Pathways